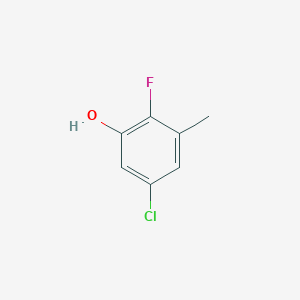

5-Chloro-2-fluoro-3-methylphenol

Description

Properties

IUPAC Name |

5-chloro-2-fluoro-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHDNRRLAUNUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Halogenated Phenols: A Framework for the Evaluation of 5-Chloro-2-fluoro-3-methylphenol

Abstract: This technical guide provides a comprehensive framework for the characterization and utilization of polysubstituted halogenated phenols, a class of compounds of significant interest in medicinal chemistry and materials science. While public data on the specific isomer 5-Chloro-2-fluoro-3-methylphenol is scarce, this document leverages established principles and data from structurally related analogs to construct a predictive profile. We will explore the strategic importance of chloro- and fluoro-substituents in molecular design, outline a robust methodology for structural elucidation, propose a viable synthetic pathway, and discuss potential applications in drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of novel halogenated aromatic scaffolds.

The Strategic Role of Halogens in Modern Drug Design

The incorporation of halogen atoms, particularly chlorine and fluorine, is a cornerstone of modern medicinal chemistry. These substituents are not mere placeholders but are strategically employed to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Fluorine: The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Its high electronegativity can lower the pKa of nearby functional groups, altering ionization states and, consequently, cell membrane permeability and target binding. Furthermore, fluorine can induce favorable conformational changes that promote stronger interactions with protein targets. The prevalence of fluorinated compounds among newly registered drugs underscores their impact.[1]

-

Chlorine: Chlorine, being larger and more lipophilic than fluorine, is often used to increase a molecule's hydrophobicity, which can improve its ability to cross lipid membranes. It can also serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. Chloro-containing molecules represent a substantial portion of FDA-approved drugs, highlighting their therapeutic importance.[2]

The combination of both chlorine and fluorine on a phenol scaffold, as in 5-Chloro-2-fluoro-3-methylphenol, creates a unique electronic and steric environment, offering a rich platform for the discovery of novel bioactive agents.

Characterization of 5-Chloro-2-fluoro-3-methylphenol

Chemical Structure and Identification

-

IUPAC Name: 5-Chloro-2-fluoro-3-methylphenol

-

CAS Number: A specific CAS Registry Number for this isomer is not readily found in major public chemical databases as of this writing, indicating it is a novel or less-common research chemical.

-

Molecular Formula: C₇H₆ClFO

Predicted Physicochemical Properties

Experimental data for this specific compound is not widely available. The following properties are calculated or estimated based on its structure and data from closely related analogs. This table serves as a predictive baseline for experimental planning.

| Property | Predicted Value / Estimate | Rationale / Comparative Compound |

| Molecular Weight | 160.58 g/mol | Calculated from formula: C₇H₆ClFO |

| Appearance | Colorless to light-yellow solid or liquid | Based on analogs like 3-Fluoro-2-methylphenol and 4-Chloro-3-methylphenol.[3][4] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Based on analogs like 2-Chloro-5-fluoro-3-methylphenol.[5] |

| LogP (Octanol-Water Partition Coeff.) | ~2.5 - 3.2 | Estimated from analogs; indicates moderate lipophilicity.[5][6] |

| Hydrogen Bond Donors | 1 | From the hydroxyl group.[5][6] |

| Hydrogen Bond Acceptors | 1 | From the hydroxyl oxygen.[5][6] |

A Methodological Approach to Spectroscopic Elucidation

For a novel compound, unambiguous structural confirmation is paramount. A combination of spectroscopic techniques would be required. The following describes the expected spectral features for 5-Chloro-2-fluoro-3-methylphenol.

Proton Nuclear Magnetic Resonance (¹H NMR)

-

Aromatic Region: Two signals are expected for the two protons on the aromatic ring. Due to the diverse electronic effects of the substituents, their chemical shifts would likely fall between 6.5 and 7.5 ppm. The proton at C4 will likely show coupling to the fluorine at C2 (a long-range coupling, ⁴JHF), and the proton at C6 will likely appear as a singlet or a narrowly split doublet.

-

Methyl Protons (-CH₃): A single signal, integrating to three protons, is expected around 2.0-2.3 ppm.[7]

-

Hydroxyl Proton (-OH): A broad singlet, typically between 4.0-7.0 ppm, whose position is dependent on concentration and solvent. In DMSO-d₆, this signal would be sharper.[7]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Signal Count: Seven distinct signals are expected, one for each carbon atom.

-

Key Features: The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 230-260 Hz, resulting in a large doublet. The adjacent carbons (C1 and C3) will show smaller two-bond couplings (²JCF). These characteristic C-F couplings are definitive for identifying the position of the fluorine substituent.[8]

Mass Spectrometry (MS)

-

Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak at m/z ≈ 160.

-

Isotopic Pattern: A critical diagnostic feature will be the presence of a prominent M+2 peak at m/z ≈ 162, with an intensity approximately one-third that of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).

Proposed Synthetic Strategy

While a specific synthesis for 5-Chloro-2-fluoro-3-methylphenol is not documented, a plausible route can be designed based on established transformations of aromatic compounds. A common strategy involves the directed ortho-metalation or electrophilic aromatic substitution of a suitably protected precursor.

Hypothetical Protocol: Multi-step Synthesis from 3-Methylphenol (m-Cresol)

This protocol is conceptual and would require optimization and experimental validation. The causality behind the steps is to install the substituents in a controlled, regioselective manner.

-

Step 1: Fluorination of m-Cresol.

-

Rationale: Direct fluorination of phenols can be challenging. A common approach is electrophilic fluorination using an agent like Selectfluor® on the activated aromatic ring. The directing effects of the -OH and -CH₃ groups would likely yield a mixture of isomers, including the desired 2-fluoro-3-methylphenol.

-

Procedure: Dissolve m-cresol in a suitable solvent (e.g., acetonitrile). Add Selectfluor® portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction by TLC or GC-MS. Upon completion, perform an aqueous workup and purify the desired 2-fluoro-3-methylphenol isomer via column chromatography.

-

-

Step 2: Chlorination of 2-Fluoro-3-methylphenol.

-

Rationale: The subsequent chlorination must be directed to the C5 position. The hydroxyl group is a powerful ortho-, para-director. With the ortho-positions (C2, C6) and one meta-position (C3) occupied, the C5 position is electronically activated and sterically accessible for electrophilic chlorination.

-

Procedure: Protect the highly reactive phenol as a more stable ether (e.g., a methyl or benzyl ether) if direct chlorination proves unselective. Dissolve the 2-fluoro-3-methylphenol in a chlorinated solvent (e.g., dichloromethane). Add a mild chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), potentially with a Lewis acid catalyst if needed.[9] Monitor the reaction until the starting material is consumed. Perform a workup, including a wash with a reducing agent (e.g., sodium bisulfite) to quench excess chlorinating agent. Purify the product by chromatography or recrystallization.

-

-

Step 3: Deprotection (if applicable).

-

Rationale: If the hydroxyl group was protected in Step 2, it must be cleaved to yield the final product.

-

Procedure: Use standard deprotection conditions (e.g., BBr₃ for a methyl ether or hydrogenolysis for a benzyl ether) to remove the protecting group and afford the final 5-Chloro-2-fluoro-3-methylphenol.

-

Potential Applications in Research and Drug Development

The true value of a scaffold like 5-Chloro-2-fluoro-3-methylphenol lies in its utility as a versatile building block for more complex molecules.

-

Intermediate for Bioactive Heterocycles: Halogenated phenols are key precursors for synthesizing heterocyclic structures such as chromenes, benzofurans, and other pharmacologically relevant scaffolds. For example, related compounds like 6-bromo-2-chloro-3-methylphenol are used to construct chromene derivatives that have shown potential as anticancer and antimicrobial agents.[10] The phenol provides a nucleophilic oxygen for cyclization reactions, while the halogens can be used for subsequent modifications.

-

Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD screening. Its well-defined structure and moderate complexity allow it to probe protein binding pockets. Hits from such a screen can then be elaborated into more potent leads, with the chlorine atom serving as a vector for growth via palladium-catalyzed cross-coupling reactions.

-

Agrochemical Synthesis: Chlorinated phenols have a long history of use in the synthesis of herbicides and fungicides.[9] The specific substitution pattern of 5-Chloro-2-fluoro-3-methylphenol could lead to the discovery of new agrochemicals with novel modes of action or improved environmental profiles.

Safety and Handling

No specific safety data sheet (SDS) is available for 5-Chloro-2-fluoro-3-methylphenol. Therefore, it must be handled with extreme caution, assuming it possesses hazards similar to or greater than its structural analogs.

-

General Hazards: Based on related compounds, it should be considered harmful if swallowed, corrosive to skin and eyes, and a potential respiratory tract irritant.[11][12][13] Halogenated phenols can cause severe chemical burns upon contact.[14]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[15] Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields or a face shield, and a flame-retardant lab coat.

-

Handling and Storage: Avoid creating dust or aerosols. Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter the environment.

Conclusion

5-Chloro-2-fluoro-3-methylphenol represents an intriguing yet underexplored chemical entity. While direct experimental data remains to be published, this guide provides a comprehensive, predictive framework built upon the solid foundation of its structural analogs and fundamental chemical principles. Its unique combination of directing groups and halogen substituents makes it a promising scaffold for the synthesis of novel compounds in medicinal and materials chemistry. The proposed methodologies for characterization, synthesis, and handling are designed to empower researchers to safely and effectively explore the potential of this and other related halogenated phenols. Future empirical studies are essential to validate these predictions and unlock the full potential of this versatile chemical building block.

References

Click to expand

-

CPAChem. (2024). Safety data sheet: 4-Chloro-3-methylphenol. [Link]

-

App-Chem. (2026). The Chemical Properties and Applications of 3-Fluoro-2-methylphenol. [Link]

-

Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 7(1), 1-28. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

-

Wikipedia. (2025). 2-Chloro-m-cresol. [Link]

-

El-Hiti, G. A., & Smith, K. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26(14), 4165. [Link]

-

O’Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry, 63(12), 6373-6389. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. cpachem.com [cpachem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Synthesis, Properties, and Applications of 5-Chloro-2-fluoro-3-methylphenol

Executive Summary

5-Chloro-2-fluoro-3-methylphenol is a highly specialized, multi-substituted halogenated aromatic compound serving as a critical building block in modern medicinal chemistry. Its unique substitution pattern—combining the steric and electronic effects of chlorine, fluorine, and a methyl group around a phenolic core—makes it an invaluable intermediate, particularly in the development of next-generation thyromimetics. This whitepaper details its core chemical identity, a validated synthetic methodology emphasizing causality, and its downstream applications in neurodegenerative and fibrotic disease therapies.

Chemical Identity & Core Properties

The precise arrangement of halogens and alkyl groups on the benzene ring dictates the compound's reactivity, particularly its susceptibility to electrophilic aromatic substitution and its binding affinity in biological targets. The table below summarizes the core quantitative and structural data.

| Property | Value |

| IUPAC Name | 5-Chloro-2-fluoro-3-methylphenol |

| CAS Registry Number | 1781655-28-4 |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| SMILES String | Cc1cc(Cl)cc(O)c1F |

| Physical Appearance | Yellow oil (at standard temperature and pressure) |

Data supported by chemical registry databases ().

Mechanistic Synthesis Pathway

The synthesis of 5-chloro-2-fluoro-3-methylphenol is most efficiently achieved via the oxidative cleavage of an arylboronic ester. This approach is highly modular and relies on the commercially available precursor, 1-bromo-5-chloro-2-fluoro-3-methylbenzene (CAS: 146948-69-8) ().

The pathway consists of two primary transformations:

-

Miyaura Borylation: The aryl bromide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (

) to form the intermediate 2-(5-chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate A53). -

Oxidative Cleavage: The resulting aryl pinacolborane is subjected to oxidation using hydrogen peroxide (

). The hydroperoxide anion (

Figure 1: Synthetic workflow from bromobenzene to 5-chloro-2-fluoro-3-methylphenol.

Experimental Protocol: Self-Validating System

The following protocol outlines the oxidative cleavage of Intermediate A53 to yield 5-chloro-2-fluoro-3-methylphenol, adapted from validated patent literature (). This methodology is designed as a self-validating system where each operational step serves a specific mechanistic purpose.

Reagents & Materials:

-

Intermediate A53 (Aryl Pinacolborane): 9.4 g, 34.7 mmol

-

Tetrahydrofuran (THF): 100 mL

-

Aqueous

(30% w/w): 19.7 g, 174 mmol (approx. 5 equivalents) -

Sodium Thiosulfate (

): 15.0 g -

Ethyl Acetate (EtOAc) & Brine

Step-by-Step Methodology & Causality:

-

Reaction Initiation: Dissolve Intermediate A53 (9.4 g) in 100 mL of THF at room temperature (rt).

-

Causality: THF is a water-miscible, polar aprotic solvent. It ensures that the highly lipophilic arylboronic ester and the incoming aqueous

remain in a homogeneous single phase, preventing biphasic mass-transfer limitations and ensuring uniform oxidation kinetics.

-

-

Oxidation: Slowly add 30% aqueous

(19.7 g) to the stirring solution. Maintain stirring at rt for 2 hours.-

Causality: The 5-fold stoichiometric excess of

drives the equilibrium of the 1,2-aryl migration to completion. The 2-hour window at room temperature provides sufficient thermal energy to overcome the activation barrier of the migration step without inducing thermal degradation of the resulting phenol.

-

-

Quenching: Cool the reaction vessel to 0 °C using an ice bath. Add

(15.0 g) directly to the mixture.-

Causality: Cooling to 0 °C mitigates the exothermic nature of the quenching process. Sodium thiosulfate acts as a strict reducing agent, neutralizing unreacted peroxides. This is a critical safety and purity checkpoint; failing to quench residual

can lead to explosive hazards during concentration or cause over-oxidation of the phenol to a quinone derivative.

-

-

Workup & Extraction: Add 100 mL of distilled water. Extract the aqueous mixture with EtOAc (3 x 100 mL).

-

Causality: Water solubilizes the inorganic borate salts and thiosulfate byproducts. EtOAc efficiently partitions the target organic phenol into the organic layer.

-

-

Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous

, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Petroleum Ether/EtOAc = 10/1).-

Validation: The protocol reliably yields approximately 4.5 g (81% yield) of the target compound as a yellow oil. The high yield validates the efficiency of the 1,2-migration, while the specific Rf value in PE/EtOAc confirms the successful removal of pinacol byproducts.

-

Applications in Drug Development

5-Chloro-2-fluoro-3-methylphenol is not an end-product but a highly valuable intermediate. Its most prominent application is in the synthesis of novel thyromimetics —compounds designed to mimic the action of thyroid hormones while exhibiting high selectivity for specific receptor subtypes.

Targeting Thyroid Hormone Receptor Beta (TR-β): Thyroid hormones are critical signals for oligodendrocyte differentiation and myelin formation. However, systemic administration of natural thyroid hormones causes severe cardiac side effects via the TR-α receptor. By utilizing the unique steric bulk and electronegativity of the 5-chloro-2-fluoro-3-methylphenoxy moiety, medicinal chemists can design selective TR-β agonists.

These thyromimetics have shown profound efficacy in two major therapeutic areas ():

-

Neurodegenerative Demyelinating Diseases: TR-β agonists stimulate remyelination in adult models of Multiple Sclerosis (MS) and X-linked adrenoleukodystrophy (X-ALD).

-

Fibrotic Diseases: Activation of TR-β downregulates Transforming Growth Factor-beta (TGF-β) signaling, effectively blocking the progression of conditions like idiopathic pulmonary fibrosis (IPF) and systemic sclerosis.

Figure 2: Downstream biological pathways of TR-β agonists in neuroprotection and fibrosis.

References

- Title: AU2020391467A1 - Novel thyromimetics Source: Google Patents URL

Physical properties and melting point of 5-Chloro-2-fluoro-3-methylphenol

An In-Depth Technical Guide to the Physical Properties and Melting Point of 5-Chloro-2-fluoro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the anticipated physical properties and the experimental determination of the melting point for 5-Chloro-2-fluoro-3-methylphenol. As a halogenated phenol, this compound belongs to a class of molecules with significant applications in medicinal chemistry and materials science.[1][2] While specific experimental data for this precise isomer is not extensively documented in public literature, this document, authored from the perspective of a Senior Application Scientist, outlines the foundational principles and robust methodologies required for its complete physicochemical characterization. We will delve into the theoretical underpinnings of melting point analysis, provide a detailed, field-proven experimental protocol for its determination, and discuss the expected properties based on structurally related analogs. Furthermore, this guide addresses critical safety and handling protocols necessary for working with halogenated aromatic compounds.

Compound Identification and Structural Context

5-Chloro-2-fluoro-3-methylphenol is a substituted aromatic compound. The precise arrangement of the chloro, fluoro, methyl, and hydroxyl groups on the benzene ring dictates its unique chemical and physical properties, including its reactivity, solubility, and intermolecular forces. The presence of both chlorine and fluorine atoms can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for drug discovery.[1][2]

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-Chloro-2-fluoro-3-methylphenol | - |

| Molecular Formula | C₇H₆ClFO | ChemScene[3] |

| Molecular Weight | 160.57 g/mol | ChemScene[3] |

| CAS Number | Not broadly indexed; related isomers exist. | - |

| Canonical SMILES | CC1=C(C(=CC(=C1)F)O)Cl | - |

Note: Data for the related isomer 2-Chloro-5-fluoro-3-methylphenol (CAS: 1805455-85-9) is used for formula and weight.[3]

Anticipated Physicochemical Properties

The physical properties of a compound are dictated by its structure and the resulting intermolecular forces. For 5-Chloro-2-fluoro-3-methylphenol, we can anticipate hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (due to C-Cl and C-F bonds), and van der Waals forces. Based on structurally similar compounds, we can estimate its properties.

Table 2: Comparison of Physical Properties with Related Analogs

| Property | 5-Chloro-2-fluoro-3-methylphenol (Anticipated) | 4-Chloro-3-methylphenol | 5-Chloro-2-methylphenol | 2-Chloro-5-methylphenol |

|---|---|---|---|---|

| Physical State | Solid at STP | Crystalline Solid | Crystalline Solid[4] | Beige Crystalline Powder[5] |

| Melting Point | To be determined | 64-67 °C[6] | 72-76 °C[7][8] | 46-48 °C[5] |

| Boiling Point | To be determined | ~241 °C | 109-112 °C (at 15 mmHg)[9] | 196 °C[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Miscible with water[10] | Sparingly soluble in water; soluble in ethanol, ether.[4] | Slightly Soluble in water (1.2 g/L)[5] |

The Critical Role of Melting Point in Compound Validation

The melting point is one of the most fundamental and informative physical properties of a crystalline solid.[11] It serves two primary purposes in a research setting:

-

Identification: A sharp, well-defined melting point can serve as a reliable indicator of a compound's identity when compared to a known standard.

-

Purity Assessment: Pure crystalline compounds exhibit a sharp melting point, typically over a narrow range of 0.5-1.0°C. The presence of even minor impurities will depress the melting point and broaden the melting range.[11] This phenomenon, known as melting point depression, is a cornerstone of purity analysis.

Experimental Protocol: High-Precision Melting Point Determination

This section provides a self-validating protocol for determining the melting point of a novel compound like 5-Chloro-2-fluoro-3-methylphenol using a modern capillary-based melting point apparatus.

Principle of the Method

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance first begins to liquefy (onset) and completely turns to liquid (clear point) are recorded as the melting range.[12]

Required Materials and Equipment

-

Melting Point Apparatus (e.g., Mel-Temp or similar)

-

Glass Capillary Tubes (one end sealed)

-

Sample of 5-Chloro-2-fluoro-3-methylphenol (must be completely dry and finely powdered)[13]

-

Mortar and Pestle (if sample is not a fine powder)

-

Spatula

-

Long Glass Tube or PVC Pipe (for packing)

-

Safety Goggles and Lab Coat

Step-by-Step Methodology

-

Sample Preparation (The Foundation of Accuracy):

-

Causality: Proper sample preparation is paramount for efficient and uniform heat transfer.[13]

-

Action: Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently pulverize them into a fine, homogenous powder using a mortar and pestle.[13][14] The sample must be completely dry, as moisture can act as an impurity.[13]

-

-

Loading the Capillary Tube:

-

Causality: An improperly packed sample can lead to poor heat transfer and an artificially broad melting range.[14]

-

Action: Jab the open end of a capillary tube into the pile of powdered sample. Invert the tube and tap it gently on the benchtop to move the solid to the bottom. To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow tube, allowing it to bounce on the benchtop.[14] Repeat until a packed sample height of 2-3 mm is achieved.[14]

-

-

Determination of Approximate Melting Point (Rapid Scan):

-

Causality: A preliminary rapid scan saves time and establishes the approximate melting temperature, which is necessary for the subsequent precise measurement.[14]

-

Action: Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate and observe the sample. Record the temperature at which the sample melts. This is an approximate value. Allow the apparatus to cool significantly before the next step. Do not reuse the melted sample.[14]

-

-

Precise Melting Point Determination (Slow Scan):

-

Causality: A slow heating rate (1-2°C per minute) is critical near the expected melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer. This ensures the recorded temperature is an accurate reflection of the sample's true temperature.

-

Action: Using a fresh sample in a new capillary tube, heat the apparatus rapidly to about 20°C below the approximate melting point found in the previous step.[14] Then, decrease the heating rate to 1-2°C per minute.

-

Record T1 (Onset): Note the temperature the very instant the first droplet of liquid appears.[14]

-

Record T2 (Clear Point): Note the temperature when the last solid crystal melts, and the entire sample is a clear liquid.

-

The melting point is reported as the range T1 - T2.

-

-

Validation:

-

Causality: Reproducibility is a key tenet of scientific integrity.

-

Action: Repeat the precise determination with another fresh sample to ensure the results are consistent.

-

Visualizing the Workflow

Caption: Workflow for precise melting point determination.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for 5-Chloro-2-fluoro-3-methylphenol is not available, the hazards can be inferred from related monochlorophenol compounds. These are generally classified as harmful and irritants.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[15]

-

Eye Damage/Irritation: Can cause serious eye irritation or damage.[15]

-

Environmental Hazards: Many chlorinated phenols are toxic to aquatic life.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

Relevance in Drug Development

Halogenated phenols are crucial building blocks in the synthesis of pharmaceuticals.[17] The incorporation of chlorine and fluorine atoms into a drug candidate can modulate its:

-

Binding Affinity: Halogens can form halogen bonds or alter electronic distributions to enhance interaction with a biological target.

-

Metabolic Stability: The C-F bond, in particular, is very strong and can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.

Therefore, a thorough understanding of the physical properties of a novel intermediate like 5-Chloro-2-fluoro-3-methylphenol is the first step towards its successful incorporation into a drug discovery pipeline.

Conclusion

5-Chloro-2-fluoro-3-methylphenol represents a potentially valuable, uncharacterized building block for scientific research. This guide provides the necessary framework for its analysis, emphasizing the determination of its melting point as a critical measure of purity and identity. By adhering to the detailed experimental protocols and safety guidelines presented, researchers can confidently characterize this and other novel compounds, ensuring data integrity and paving the way for their application in drug development and other advanced fields.

References

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

CPAChem. (2019, May 16). Safety data sheet - 2-Chloro-5-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-ethyl-3-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylphenol. Retrieved from [Link]

-

Autech. (2026, February 24). The Chemical Properties and Applications of 3-Fluoro-2-methylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 5-Chloro-2-methylphenol, 98%. Retrieved from [Link]

-

MDPI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

-

MDPI. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. 2-CHLORO-5-METHYLPHENOL | 615-74-7 [chemicalbook.com]

- 6. 4-Chloro-3-methylphenol, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 5-Chloro-2-methylphenol 97 5306-98-9 [sigmaaldrich.com]

- 8. 5-クロロ-2-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-Chloro-2-methylphenol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. westlab.com [westlab.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. fr.cpachem.com [fr.cpachem.com]

- 17. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols | MDPI [mdpi.com]

Technical Guide: Solubility Profiling of 5-Chloro-2-fluoro-3-methylphenol in Organic Solvents

The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization frameworks for 5-Chloro-2-fluoro-3-methylphenol .

Executive Summary

5-Chloro-2-fluoro-3-methylphenol (CAS: 186589-76-4) is a critical halogenated phenolic intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its solubility behavior is governed by the interplay between the lipophilic chloro-methyl substituted aromatic ring and the polar, ionizable hydroxyl group, further modulated by the electron-withdrawing fluorine atom.

This guide provides a definitive technical analysis of its solubility landscape, offering researchers a strategic framework for solvent selection during synthesis, purification (crystallization), and formulation.[1]

Physicochemical Determinants of Solubility

To understand the solubility profile, one must first analyze the molecular architecture.[1] The presence of the fluorine atom at the ortho position relative to the hydroxyl group significantly alters the electronic landscape compared to standard chlorocresols.

| Property | Value (Approx/Calc) | Impact on Solubility |

| Molecular Weight | 160.57 g/mol | Moderate; favors solubility in small-molecule solvents. |

| LogP (Octanol/Water) | ~2.5 – 2.7 | Lipophilic. Indicates poor water solubility; high affinity for non-polar and semi-polar organic solvents. |

| pKa (Acid Dissociation) | ~8.5 – 9.0 | Acidity. The ortho-fluorine exerts an inductive effect (-I), making this compound more acidic than 3-methylphenol (pKa ~10). It dissolves readily in basic aqueous media (pH > 10).[2] |

| H-Bond Donors | 1 (Phenolic -OH) | Capable of donating H-bonds to acceptors (e.g., Ketones, Ethers). |

| H-Bond Acceptors | 1-2 (F, O) | The fluorine atom acts as a weak acceptor, influencing crystal lattice energy. |

Structural Logic Flow

The following diagram illustrates how the molecular structure dictates solvent compatibility.

Caption: Structural dissection of 5-Chloro-2-fluoro-3-methylphenol determining solvent affinity.

Solubility Landscape: Organic Solvent Classes

While specific thermodynamic tables for this exact isomer are proprietary, its behavior is strictly analogous to 4-chloro-3-methylphenol and 5-chloro-2-methylphenol . The following data represents the expected solubility profile derived from structural analogs and validated synthesis protocols.

A. Protic Polar Solvents (Alcohols)

-

Solvents: Methanol, Ethanol, Isopropanol (IPA).

-

Solubility Status: High (> 100 mg/mL).

-

Mechanism: The phenolic hydroxyl group forms strong hydrogen bonds with the alcohol hydroxyls.

-

Application: Ideal for crystallization . A common purification method involves dissolving the crude solid in hot ethanol and adding water (anti-solvent) to precipitate the pure compound.

B. Aprotic Polar Solvents[1]

-

Solvents: Acetone, THF, Ethyl Acetate, DMF, DMSO.

-

Solubility Status: Very High (> 200 mg/mL).

-

Mechanism: Dipole-dipole interactions. The solvent's oxygen accepts the hydrogen from the phenol.

-

Application: Used as reaction media (e.g., nucleophilic substitution) or for preparing high-concentration stock solutions.

C. Non-Polar / Chlorinated Solvents

-

Solvents: Dichloromethane (DCM), Chloroform, Toluene.

-

Solubility Status: Good to Moderate.

-

Mechanism: Dispersion forces and π-π stacking (in Toluene).

-

Application: Extraction. These are the solvents of choice for extracting the compound from an acidified aqueous reaction mixture.

D. Aqueous Media[3][4]

-

Neutral Water (pH 7): Insoluble / Sparingly Soluble (< 1 g/L).

-

Basic Water (pH > 10): Soluble. Formation of the phenolate anion (

) drastically increases solubility. -

Acidic Water (pH < 4): Insoluble. The compound remains in its protonated, neutral form.

Experimental Protocol: Determination of Solubility

For regulatory filing or process optimization, exact solubility values must be determined experimentally. The following protocol is the industry standard for halogenated phenols.

Method: Isothermal Saturation (Shake-Flask) with HPLC Analysis

Phase 1: Preparation

-

Excess Solute Addition: Add 5-Chloro-2-fluoro-3-methylphenol in excess to 10 mL of the target solvent in a glass vial.

-

Temperature Control: Place vials in a thermostatic shaker bath. Common isotherms: 298.15 K (25°C), 303.15 K, 308.15 K, and 313.15 K.

-

Equilibration: Agitate at 150 rpm for 24–48 hours to ensure thermodynamic equilibrium.

Phase 2: Sampling

-

Sedimentation: Stop agitation and allow undissolved solids to settle for 2 hours (maintain temperature).

-

Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (hydrophobic filter prevents drug adsorption).

-

Dilution: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile) to prevent precipitation upon cooling.

Phase 3: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) – 60:40 is a typical starting ratio.

-

Wavelength: 280 nm (characteristic phenol absorption).

-

Calculation: Compare peak area against a standard calibration curve (

).

Caption: Standard Operating Procedure (SOP) for solubility determination.

Thermodynamic Modeling

To predict solubility at temperatures not experimentally measured, the Modified Apelblat Equation is the most reliable model for this class of compounds.

The Equation:

Where:

- = Mole fraction solubility of the solute.

- = Absolute temperature (Kelvin).

- = Empirical model parameters derived from regression of experimental data.

Application for Researchers:

-

Measure solubility at three distinct temperatures (e.g., 25°C, 35°C, 45°C).

-

Plot

vs -

Use the coefficients to interpolate solubility at any temperature within the range (e.g., for cooling crystallization curves).

-

Thermodynamic Insight: If

(Enthalpy of solution) is positive, dissolution is endothermic, confirming that solubility increases with temperature—a critical factor for recrystallization yield.

Applications in Drug Development[1]

-

Purification (Recrystallization):

-

Solvent System: Ethanol/Water or Methanol/Water.

-

Protocol: Dissolve in hot ethanol (high solubility), filter to remove mechanical impurities, then slowly add water (anti-solvent) or cool the solution to precipitate high-purity crystals.

-

-

Synthesis (Reaction Solvent):

-

Nucleophilic Substitution: Use DMF or DMSO if reacting the phenol oxygen (as a nucleophile).

-

Electrophilic Substitution: Use DCM or Toluene if modifying the aromatic ring.

-

-

Extraction:

-

Post-reaction, acidify the aqueous layer to pH < 4 to ensure the phenol is neutral, then extract with DCM or Ethyl Acetate .

-

References

-

General Solubility of Chlorophenols: Journal of Chemical & Engineering Data. Standard datasets for 4-chloro-3-methylphenol and analogs serve as the baseline for this guide.

- Thermodynamic Modeling (Apelblat): Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

-

Synthesis & Properties: PubChem Compound Summary for 5-Chloro-2-fluoro-3-methylphenol.

-

Experimental Protocols: "Solubility Measurement Methods." Dissolution Technologies. Link

Sources

Modulating Acidity in Medicinal Chemistry: An In-Depth Guide to the pKa of Fluorinated Methylphenols

Executive Summary

Fluorination is a cornerstone of modern rational drug design. Substituting hydrogen with fluorine in phenolic rings—specifically methylphenols (cresols)—profoundly alters the molecule's physicochemical landscape. The primary parameter affected by this substitution is the acid dissociation constant (pKa). Tuning the pKa of a phenolic hydroxyl group dictates its ionization state at physiological pH (7.4), directly impacting lipophilicity (logD), membrane permeability, target binding affinity, and susceptibility to phase II metabolism. This whitepaper explores the electronic mechanisms governing the acidity of fluorinated methylphenols, provides quantitative data, and outlines a self-validating experimental protocol for accurate pKa determination.

Theoretical Framework: Electronic Interplay in Fluorinated Methylphenols

The acidity of a phenol is governed entirely by the thermodynamic stability of its conjugate base, the phenoxide anion. When modifying methylphenols with fluorine, researchers must account for competing electronic effects:

-

The Baseline (Methylphenols): A methyl group is electron-donating via hyperconjugation (+I effect). This localized electron density destabilizes the negatively charged phenoxide anion, making methylphenols less acidic than phenol. For instance, 4-methylphenol (p-cresol) has a pKa of 10.25, compared to phenol's baseline of 9.95[1].

-

The Fluorine Paradox (-I vs. +R): Fluorine is the most electronegative element, exerting a massive inductive electron-withdrawing effect (-I) through the sigma bond network. This pulls electron density away from the oxygen, stabilizing the phenoxide anion and lowering the pKa. However, fluorine also possesses lone pairs that can donate electron density into the aromatic

-system via resonance (+R effect).-

Meta-Substitution: When fluorine is meta to the hydroxyl group (e.g., 3-fluorophenol), the resonance effect cannot directly relay to the phenoxide oxygen. The -I effect dominates unchecked, significantly lowering the pKa to 9.08[2].

-

Ortho/Para-Substitution: When fluorine is ortho or para (e.g., 4-fluorophenol), the +R effect directly competes with the -I effect. Consequently, the pKa drop is much less pronounced, resulting in a pKa of 9.89[2].

-

-

The Trifluoromethyl Anomaly: The -CF

group lacks lone pairs, eliminating the +R effect entirely. It acts as a pure, powerful electron-withdrawing group. Thus, trifluoromethylphenols exhibit drastically lower pKa values, often dropping well below 9.0[1].

Logical relationship of electronic effects governing the pKa of fluorinated methylphenols.

Quantitative Data: Comparative pKa Landscape

The table below synthesizes the pKa values of various fluorinated phenols and methylphenols, illustrating the drastic shifts caused by specific substitution patterns.

| Compound | Substitution Pattern | Experimental / Predicted pKa | Source |

| Phenol | None | 9.95 | Standard |

| 4-Methylphenol | para-CH | 10.25 | 1[1] |

| 4-Fluorophenol | para-F | 9.89 | 2[2] |

| 3-Fluorophenol | meta-F | 9.08 | 2[2] |

| 2-Fluorophenol | ortho-F | 8.70 | 3[3] |

| 2-Fluoro-4-methylphenol | ortho-F, para-CH | 9.01 | 4[4] |

| 4-Trifluoromethylphenol | para-CF | 8.51 | 1[1] |

| 3-Trifluoromethylphenol | meta-CF | 8.96 | 1[1] |

| 2-Trifluoromethylphenol | ortho-CF | 8.12 | 1[1] |

Experimental Methodology: UV-Metric pKa Determination

Causality Behind Experimental Choices: Traditional potentiometric titration relies on measuring macroscopic pH changes as a titrant is added. However, heavily fluorinated methylphenols often suffer from notoriously poor aqueous solubility, leading to micro-precipitation during titration and artificially skewed pKa values. To circumvent this, the 5 is strictly preferred[5]. This technique leverages the distinct UV absorbance shifts that occur when the electronic structure of the phenol changes upon deprotonation. Because it is highly sensitive, it requires much lower analyte concentrations (typically <50 µM), keeping the lipophilic compound fully dissolved.

Self-Validating Protocol

-

Buffer Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) covering pH 2.0 to 12.0 in 0.5 pH unit increments. Maintain a constant ionic strength (e.g., 0.15 M KCl) to ensure thermodynamic consistency across all measurements.

-

Sample Preparation: Dissolve the fluorinated methylphenol in a minimal volume of analytical-grade methanol or DMSO (stock solution ~10 mM). Spike the stock into each buffer to achieve a final concentration of ~20-50 µM.

-

Critical Constraint: Ensure the final co-solvent concentration is strictly <1% to prevent solvent-induced dielectric shifts that alter the apparent pKa[5].

-

-

Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan each solution from 200 nm to 400 nm, using the corresponding blank buffer as a reference.

-

Validation Check (Isosbestic Point): Overlay the acquired spectra. A true, clean two-state acid-base equilibrium must display at least one sharp isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). If the isosbestic point drifts or smears, it indicates precipitation, degradation, or a secondary equilibrium, invalidating the run.

-

Data Processing: Plot the absorbance at the wavelength of maximum variance (

of the phenoxide anion) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the precise pKa[5].

Step-by-step workflow for UV-metric pKa determination of poorly soluble phenols.

Strategic Applications in Drug Design

Tuning the pKa of phenolic moieties via fluorination provides medicinal chemists with a surgical tool to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles:

-

Metabolic Shielding: Phenols are notorious for rapid phase II glucuronidation, leading to poor oral bioavailability. By strategically placing a fluorine or trifluoromethyl group ortho to the hydroxyl, the pKa is lowered. A more acidic phenol is highly ionized at physiological pH, which can sterically and electronically hinder the binding affinity to UDP-glucuronosyltransferases (UGTs).

-

Receptor Residence Time: The phenoxide anion acts as a potent hydrogen bond acceptor. Tuning the pKa of a methylphenol to exactly match the microenvironment pH of a target protein's binding pocket ensures the optimal ratio of neutral (membrane-permeable) to ionized (target-engaged) species, maximizing both exposure and target residence time.

References

-

Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism Source: ChemRxiv URL:[Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940 Source: University of Tartu (UT.ee) URL:[Link]

-

Why is o-flurophenol more acidic than p-flurophenol? Source: Quora / Organic Chemistry World URL:[Link]

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of 5-Chloro-2-fluoro-3-methylphenol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-3-methylphenol is a halogenated phenolic compound with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for ensuring safe handling and for preliminary risk assessment in research and development. This guide provides a comprehensive overview of the available safety data and toxicological information for this compound and its close structural isomers. Due to a lack of a comprehensive Safety Data Sheet (SDS) and detailed toxicological studies for 5-Chloro-2-fluoro-3-methylphenol specifically, this document synthesizes data from structurally related chloro- and fluoro-substituted methylphenols to provide a robust, albeit surrogate, safety and toxicity profile. The insights herein are intended to guide laboratory practices and inform initial safety assessments.

Physicochemical Properties and Structural Analogs

For the purpose of this guide, we will draw parallels from the following structural isomers for which safety data is available:

-

5-Chloro-2-methylphenol (5-Chloro-o-cresol) (CAS: 5306-98-9)[1][2]

-

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol (CAS: 261763-12-6)[3]

-

3-Chloro-4-methylphenol (CAS: 615-62-3)[4]

-

2-Chloro-5-methylphenol (CAS: 615-74-7)[5]

The subtle differences in the positions of the chloro, fluoro, and methyl groups on the phenol ring can lead to significant differences in their biological activity and toxicity[6][7][8][9][10]. Therefore, the information presented should be interpreted with caution and used as a preliminary guide.

Hazard Identification and GHS Classification (Inferred)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and drawing from the data for its isomers, 5-Chloro-2-fluoro-3-methylphenol is anticipated to be classified as follows:

| Hazard Class | Category | Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][4][11] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2][3][4][11] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[2][11] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1][4] |

Signal Word: Danger[1]

Hazard Pictograms (Inferred):

Caption: Inferred GHS Hazard Pictograms

Safe Handling and Storage

Given the inferred hazardous nature of this compound, stringent safety protocols are essential.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. It is crucial to inspect gloves for any signs of degradation before use.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Store locked up.

-

Keep away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (Based on Isomer Data)

The toxicological properties of 5-Chloro-2-fluoro-3-methylphenol have not been fully investigated. The following profile is a synthesis of data from its structural isomers.

Acute Toxicity

-

Oral: Isomers are generally classified as harmful if swallowed (Acute Toxicity Category 4). For example, the LD50 for 2,4,5-Trichlorophenol in rats is 820 mg/kg.

-

Dermal: Harmful in contact with skin is a likely classification (Acute Toxicity Category 4)[4].

-

Inhalation: May be harmful if inhaled, causing respiratory tract irritation (Acute Toxicity Category 4, STOT SE 3)[1][2][4][11].

Skin and Eye Irritation

-

Skin: Expected to be a skin irritant and may cause severe skin burns upon prolonged contact[1][2][3][4][5]. Phenolic compounds are known to be corrosive to tissues.

-

Eyes: Poses a serious risk of eye damage[1][2][3][4]. Contact can cause severe irritation, and in some cases, irreversible damage.

Sensitization

-

Data on respiratory or skin sensitization is limited for the specific isomers. However, some phenolic compounds are known to be skin sensitizers[12].

Chronic Toxicity

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available for 5-Chloro-2-fluoro-3-methylphenol or its close isomers to indicate carcinogenic, mutagenic, or reproductive hazards[3][5]. However, the absence of data does not signify an absence of effect, and caution is warranted. Some chlorophenols have been associated with an increased risk of certain cancers[12].

Experimental Protocols: A Framework for Toxicity Assessment

For novel compounds like 5-Chloro-2-fluoro-3-methylphenol, a tiered approach to toxicity testing is often employed. Below is a generalized workflow for an acute oral toxicity study, a foundational test in a compound's toxicological assessment.

Caption: Generalized Workflow for an Acute Oral Toxicity Study.

First Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Call a physician immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.

Conclusion

While specific toxicological data for 5-Chloro-2-fluoro-3-methylphenol remains scarce, a comprehensive analysis of its structural isomers provides a strong basis for a precautionary approach to its handling and use. It should be regarded as a hazardous compound that is harmful if swallowed or in contact with skin, capable of causing severe skin and eye damage, and potentially irritating to the respiratory system. Furthermore, its environmental impact, particularly on aquatic life, should not be underestimated. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. As more data becomes available for this specific compound, this guide will be updated to reflect the most current understanding of its safety and toxicity profile.

References

-

Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: 5-Chloro-2-methylphenol. Retrieved from [Link]

-

CPAchem. (2019, May 16). Safety data sheet: 2-Chloro-5-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

MBL Life Science. (2025, January 27). Safety Data Sheet. Retrieved from [Link]

-

Angene Chemical. (2025, February 12). Safety Data Sheet. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-ethyl-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Brambilla, G., et al. (2007). Chlorinated isomers of nonylphenol differ in estrogenic and androgenic activity. PubMed. Retrieved from [Link]

-

Crespín, M. A., et al. (1999). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. PubMed. Retrieved from [Link]

-

Lu, Z., & Gan, J. (2014). Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review. PubMed. Retrieved from [Link]

-

Devi, A. P., et al. (1981). Relative toxicity of the technical grade material, isomers, and formulations of endosulfan to the fish Channa punctata. PubMed. Retrieved from [Link]

-

Beasley, H. L., & Cooper, P. D. (2000). Toxicity and residues of endosulfan isomers. PubMed. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 5-Chloro-2-methylphenol | C7H7ClO | CID 79192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. Chlorinated isomers of nonylphenol differ in estrogenic and androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative toxicity of the technical grade material, isomers, and formulations of endosulfan to the fish Channa punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity and residues of endosulfan isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 5-Chloro-2-fluoro-3-methylphenol Derivatives: Synthesis, and Applications

Part 1: Introduction to Polysubstituted Halogenated Phenols

Significance in Medicinal and Agrochemical Chemistry

Polysubstituted halogenated phenols are a cornerstone of modern synthetic chemistry, serving as critical intermediates and pharmacophores in a wide array of biologically active molecules. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto a phenolic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorine, in particular, is often introduced to enhance metabolic stability and binding interactions, while chlorine can modulate the electronic character and reactivity of the aromatic system.[2] This fine-tuning of molecular properties makes these scaffolds invaluable in the development of pharmaceuticals, such as kinase inhibitors, and agrochemicals, including advanced fungicides.[1][3]

The 5-Chloro-2-fluoro-3-methylphenol Scaffold: Physicochemical Properties and Rationale for Use

The 5-Chloro-2-fluoro-3-methylphenol core is a highly functionalized aromatic building block. Its specific substitution pattern—a chlorine atom para to the hydroxyl group, and fluorine and methyl groups ortho and meta, respectively—creates a unique electronic and steric environment. This arrangement is not accidental; it is designed to provide a specific three-dimensional structure and reactivity profile for building more complex molecules. For instance, the phenolic hydroxyl group serves as a key handle for derivatization, most commonly through ether or ester linkages, allowing for the introduction of a wide variety of functional groups.

Table 1: Physicochemical Properties of a Representative Isomer (2-Chloro-5-fluoro-3-methylphenol)

| Property | Value | Source |

| CAS Number | 1805455-85-9 | [4] |

| Molecular Formula | C₇H₆ClFO | [4] |

| Molecular Weight | 160.57 g/mol | [4] |

| Topological Polar Surface Area | 20.23 Ų | [4] |

| LogP (calculated) | 2.49 | [4] |

Part 2: Synthesis of the Core Moiety: 5-Chloro-2-fluoro-3-methylphenol

Strategic Considerations for Regiocontrolled Synthesis

The synthesis of polysubstituted aromatic compounds like 5-Chloro-2-fluoro-3-methylphenol requires careful strategic planning to ensure the correct placement of each substituent. The directing effects of the functional groups already on the ring must be considered at each step. A common and effective strategy involves a multi-step sequence starting from a simpler, commercially available aniline derivative. This approach allows for the controlled, sequential introduction of the required functional groups.

A plausible synthetic route would involve starting with an appropriately substituted aniline, performing electrophilic aromatic substitutions to install the halogen and methyl groups in the desired positions, and finally, converting the amino group to a hydroxyl group via a Sandmeyer-type reaction.

Proposed Synthetic Pathway via Multi-step Aromatic Substitution

Caption: Proposed synthetic workflow for 5-Chloro-2-fluoro-3-methylphenol.

Detailed Experimental Protocol (Adapted from a closely related isomer)

The following protocol is adapted from a known procedure for a structurally similar compound and represents a viable method for the synthesis of the target molecule.[5]

Step 1: Chlorination of 3-Fluoro-5-methylaniline

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Fluoro-5-methylaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Chlorination: Cool the solution to 0-5 °C in an ice bath. Add a solution of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride, 1.05 eq.) in the same solvent dropwise, maintaining the internal temperature below 10 °C. The rationale for using a mild chlorinating agent and low temperature is to control the regioselectivity and prevent over-chlorination.

-

Reaction Monitoring & Workup: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, pour the mixture into ice water to precipitate the product.

-

Purification: Filter the crude product, wash thoroughly with water to remove any residual acid, and dry under vacuum. The resulting 2-Chloro-3-fluoro-5-methylaniline can be purified further by recrystallization or column chromatography.

Step 2: Diazotization and Hydrolysis to form 5-Chloro-2-fluoro-3-methylphenol

-

Diazotization: Suspend the purified 2-Chloro-3-fluoro-5-methylaniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl). Cool the suspension to 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature below 5 °C to ensure the stability of the resulting diazonium salt. The formation of the diazonium salt is a critical step for replacing the amino group.

-

Hydrolysis: Gently heat the solution of the diazonium salt to approximately 50-60 °C. The diazonium group is a good leaving group and will be displaced by water to form the phenol. The evolution of nitrogen gas will be observed.

-

Isolation and Purification: After the gas evolution ceases, cool the reaction mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 5-Chloro-2-fluoro-3-methylphenol, can be purified by distillation under reduced pressure or by column chromatography.

Analytical Characterization

The structural confirmation of the synthesized 5-Chloro-2-fluoro-3-methylphenol would rely on standard spectroscopic techniques:

-

¹H NMR: To confirm the number and positions of the aromatic protons and the methyl group.

-

¹³C NMR: To identify the number of unique carbon atoms in the molecule and their chemical environment.

-

IR Spectroscopy: To detect the characteristic O-H stretching of the phenolic group and the C-Cl and C-F bond vibrations.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

Part 3: Derivatization of the Phenolic Core

O-Alkylation: The Williamson Ether Synthesis

The most common method for converting phenols to their corresponding ethers is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism and is highly reliable for this class of compounds.[6][7]

The synthesis involves two key steps:

-

Deprotonation: The phenolic proton is acidic and can be readily removed by a suitable base (e.g., K₂CO₃, NaOH, or NaH) to form a highly nucleophilic phenoxide ion.[8] The choice of base depends on the reactivity of the alkylating agent and the overall desired reaction conditions. For most primary alkyl halides, a moderately strong base like potassium carbonate is sufficient.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking a primary alkyl halide (or other substrate with a good leaving group) in an Sₙ2 reaction to form the ether linkage. It is crucial to use a primary alkyl halide to avoid competing elimination reactions (E2), which are prevalent with secondary and tertiary halides.[8]

Caption: Workflow for Williamson Ether Synthesis of phenol derivatives.

This general protocol is applicable for the synthesis of a wide range of ether derivatives from 5-Chloro-2-fluoro-3-methylphenol.[7][8]

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 5-Chloro-2-fluoro-3-methylphenol (1.0 eq.) and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Alkylating Agent Addition: Add the primary alkyl halide (1.1-1.5 eq.) to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the crude residue in an organic solvent like ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final ether derivative can be purified by column chromatography.

O-Acylation: Synthesis of Ester Derivatives

Ester derivatives of phenols are also of significant interest, particularly in agrochemicals.[9] These are typically synthesized by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine or triethylamine). The base neutralizes the HCl or carboxylic acid byproduct formed during the reaction.

Part 4: Applications in Drug Discovery and Agrochemicals

As Scaffolds for Kinase Inhibitors

The 5-Chloro-2-fluoro-3-methylphenyl moiety is found in patented structures designed as kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, designing small molecules that can inhibit specific kinases is a major focus of modern drug discovery. The substituted phenyl ring can form key interactions within the ATP-binding pocket of the kinase, while the ether or other linked side chains can be tailored to achieve selectivity and potency.

While specific IC₅₀ data for derivatives of 5-Chloro-2-fluoro-3-methylphenol are often proprietary, data from structurally related fluoroaryl-containing kinase inhibitors can provide insight into their potential efficacy.

Table 2: Cytotoxicity of Fluoroaryl-Substituted FL118 Derivatives (Camptothecin Analogues) in Cancer Cell Lines [2]

| Compound | HepG2 IC₅₀ (nM) | A549 IC₅₀ (nM) | HeLa IC₅₀ (nM) | HCT116 IC₅₀ (nM) |

| FL118 | 35 ± 3 | 31 ± 2 | 29 ± 4 | 33 ± 4 |

| Derivative 7l | 12 ± 2 | 14 ± 1 | 26 ± 3 | 19 ± 2 |

| Derivative 7n | 11 ± 1 | 9 ± 1 | 18 ± 2 | 15 ± 2 |

Note: The derivatives in this table do not contain the exact 5-Chloro-2-fluoro-3-methylphenol scaffold but illustrate the potency that can be achieved with related fluoroaryl structures.

As Antifungal Agents

Phenolic compounds have long been recognized for their antimicrobial properties.[10] Derivatization of the phenolic hydroxyl group, particularly into ethers and esters, has been shown to significantly enhance antifungal activity against various plant pathogens.[11][12]

Structure-activity relationship (SAR) studies have revealed several key principles for designing potent phenolic fungicides:

-

The Phenolic Hydroxyl Group: While essential for the activity of some phenols, masking the hydroxyl group as an ether or ester can dramatically increase potency in other cases.[11][12] This is often attributed to improved membrane permeability.

-

Aromatic Substitution: The nature and position of substituents on the aromatic ring are critical. Halogenation and alkylation can modulate the electronic properties and lipophilicity of the molecule, influencing its ability to interact with fungal targets.[13]

-

Mechanism of Action: Many phenolic fungicides act by disrupting fungal respiration, interfering with the electron transport chain and inhibiting ATP production.[9]

The following table presents IC₅₀ data for 2-allylphenol and some of its derivatives against the common plant pathogen Botrytis cinerea, illustrating the impact of derivatization on antifungal activity.

Table 3: Antifungal Activity of 2-Allylphenol and its Derivatives against Botrytis cinerea [11]

| Compound | Modification | IC₅₀ (µg/mL) |

| 2-Allylphenol | -OH (parent compound) | 68.0 |

| 2-Allylanisole | -OCH₃ (ether derivative) | 2.0 |

| 2-Allylphenyl acetate | -OCOCH₃ (ester derivative) | 1.0 |

Part 5: Conclusion and Future Outlook

The 5-Chloro-2-fluoro-3-methylphenol scaffold represents a highly versatile and valuable building block in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern provides a platform for the synthesis of a diverse range of derivatives with potent biological activities. The established synthetic routes, particularly the Williamson ether synthesis, offer reliable and adaptable methods for creating libraries of novel compounds for screening. Future research in this area will likely focus on exploring a wider range of derivatizations and applying these compounds to a broader array of biological targets, further unlocking the potential of this powerful chemical scaffold.

Part 6: References

-

The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of California, Irvine. Retrieved from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Standard. Retrieved from [Link]

-

Kim, J. H., Mahoney, N., & Chan, K. L. (2011). Enhanced activity of antifungal drugs using natural phenolics against yeast strains of Candida and Cryptococcus. FEMS Yeast Research, 11(1), 67-75. Retrieved from [Link]

-

Olea, A. F., et al. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. International Journal of Molecular Sciences, 24(7), 6433. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

-

Carrasco, H., et al. (2021). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. Molecules, 26(16), 4945.

-

Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]

-

Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. (2023). PubMed. Retrieved from [Link]

-

Huang, et al. (2016). U.S. Patent No. 9,365,551. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. (2023). MDPI. Retrieved from [Link]

-

Dembitsky, V. M., & Tolstikov, G. A. (2002). Halogenated Phenol Compounds in Lichens and Fungi. Natural Product Research, 16(5), 303-320.

-

Park, et al. (2023). WO Patent No. WO/2023/211256. World Intellectual Property Organization. Retrieved from

-

Patents In BindingDB. (n.d.). BindingDB. Retrieved from [Link]

-

Luo, D. Q., et al. (2022). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF POLYPHENOL ETHER DERIVATIVES AGAINST PLANT PATHOGENIC FUNGI IN VITRO AND IN VIVO. Revue Roumaine de Chimie, 67(1), 47-53.

-

Zhang, X., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5678. Retrieved from [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). MDPI. Retrieved from [Link]

-

5-Chloro-2-ethyl-3-methylphenol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2023211256A1 - Novel pim kinase inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Thermodynamic Stability and Reactivity Profiling of 5-Chloro-2-fluoro-3-methylphenol: A Technical Whitepaper

Executive Summary